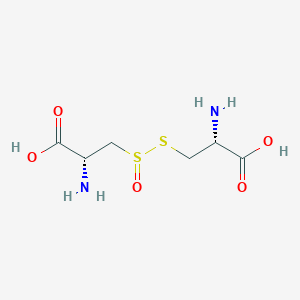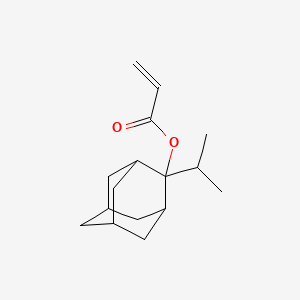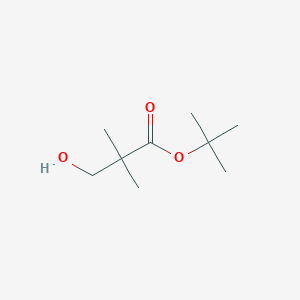
Isoniazid Glucuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoniazid Glucuronate is a derivative of Isoniazid (INH), a synthetic antimicrobial and one of the most important first-line drugs used in the treatment of tuberculosis . It is highly selective against Mycobacterium tuberculosis .
Synthesis Analysis
Isoniazid, also known as isonicotinic acid hydrazide, consists of a pyridine ring and a hydrazine group attached at the para position to the pyridine nitrogen . It is prepared through the reaction of 4-cyano-pyridine and hydrazine hydrate in an aqueous alkaline medium . A new series of isoniazid–pyrimidine conjugates were synthesized and evaluated for antitubercular activity .Molecular Structure Analysis
Isoniazid has a relatively simple molecular structure with the formula C6H7N3O . The FTIR and FT Raman spectra of Isoniazid have been recorded, providing a detailed vibrational analysis of the fundamental modes of vibration . Isoniazid Glucuronate Sodium Dihydrate has a more complex structure with the formula C12H14N3O7.Na.2H2O .Chemical Reactions Analysis
Isoniazid is prepared through the reaction of 4-cyano-pyridine and hydrazine hydrate in an aqueous alkaline medium . In addition, Isoniazid, acetylisoniazid, and isonicotinic acid were directly analyzed, whereas hydrazine and acetylhydrazine were determined after derivatization using p-tolualdehyde .Wirkmechanismus
The antimicrobial activity of Isoniazid is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .
Safety and Hazards
Zukünftige Richtungen
The resurgence of tuberculosis and emergence of multidrug-resistant isolates have focused attention on the need for an improved understanding of molecular aspects of the disease, and for elucidation of the factors responsible for drug action and resistance . Further studies are needed to inform guidelines and future directions .
Eigenschaften
CAS-Nummer |
25019-85-6 |
|---|---|
Molekularformel |
C12H15N3O7 |
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
(2S,3S,4R,5S,6E)-2,3,4,5-tetrahydroxy-6-(pyridine-4-carbonylhydrazinylidene)hexanoic acid |
InChI |
InChI=1S/C12H15N3O7/c16-7(8(17)9(18)10(19)12(21)22)5-14-15-11(20)6-1-3-13-4-2-6/h1-5,7-10,16-19H,(H,15,20)(H,21,22)/b14-5+/t7-,8+,9-,10-/m0/s1 |
InChI-Schlüssel |
WREFPPXAWHSISP-PBJGZRIOSA-N |
Isomerische SMILES |
C1=CN=CC=C1C(=O)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O |
SMILES |
C1=CN=CC=C1C(=O)NN=CC(C(C(C(C(=O)O)O)O)O)O |
Kanonische SMILES |
C1=CN=CC=C1C(=O)NN=CC(C(C(C(C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




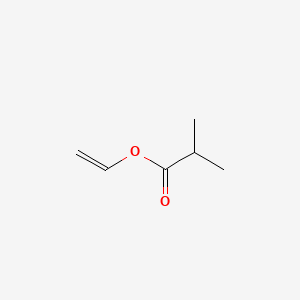
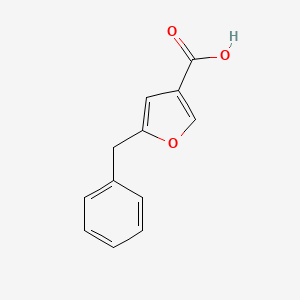

![4,5-Dihydro-2h-benzo[g]indazole](/img/structure/B3188822.png)
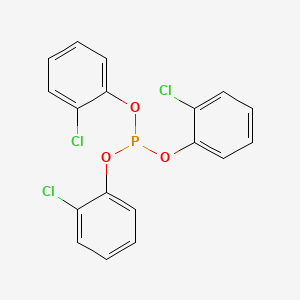
![2,5-Bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B3188840.png)
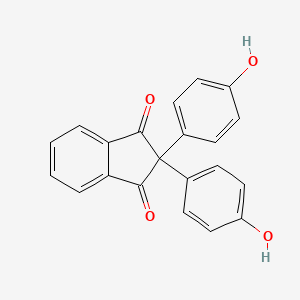
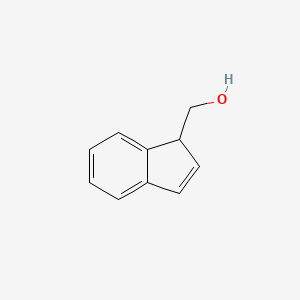
![Methanone, [4-[3-(chlorodimethylsilyl)propoxy]phenyl]phenyl-](/img/structure/B3188855.png)
![(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B3188860.png)
